molecular formula C18H21N3O3 B12009589 N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide

N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide

Cat. No.: B12009589
M. Wt: 327.4 g/mol
InChI Key: JCMMSYDHAFPSMW-RGVLZGJSSA-N
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Description

N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a toluidino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 4-ethoxy-2-hydroxybenzaldehyde with 2-(4-toluidino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the condensation process. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
  • N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide

Uniqueness

N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy and hydroxyphenyl groups enhance its solubility and ability to form hydrogen bonds, while the toluidino group contributes to its potential biological effects.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H21N3O3/c1-3-24-16-9-6-14(17(22)10-16)11-20-21-18(23)12-19-15-7-4-13(2)5-8-15/h4-11,19,22H,3,12H2,1-2H3,(H,21,23)/b20-11+

InChI Key

JCMMSYDHAFPSMW-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C)O

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)C)O

Origin of Product

United States

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